molecular formula C18H20N4O B1195604 9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide CAS No. 89459-43-8

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide

Cat. No.: B1195604
CAS No.: 89459-43-8
M. Wt: 308.4 g/mol
InChI Key: YLGMVQJPGUHTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. This compound is particularly noted for its potential antitumor properties, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the reaction of acridine derivatives with appropriate amines. One common method includes the reaction of 9-chloroacridine with N,N-dimethylethylenediamine under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted acridine compounds .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMVQJPGUHTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89459-02-9 (di-hydrochloride)
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701034053
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89459-43-8
Record name 9-Amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89459-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.